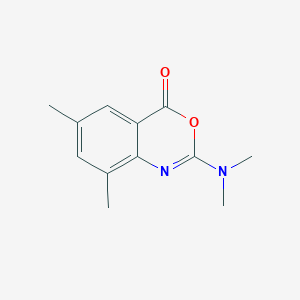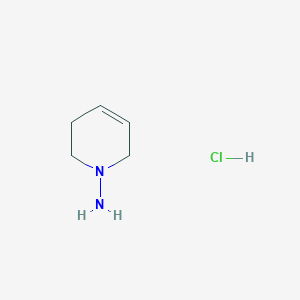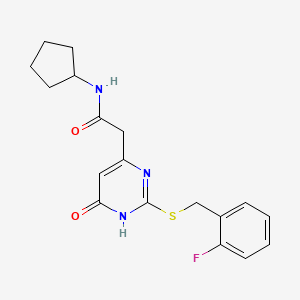![molecular formula C18H14Cl2N2O3 B3009414 1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 341966-53-8](/img/structure/B3009414.png)
1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione" is a derivative of imidazolidine, which is a five-membered heterocyclic compound containing two nitrogen atoms at nonadjacent positions. Imidazolidine derivatives are of significant interest due to their potential biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of imidazolidine derivatives often involves the condensation of diamines with carbonyl compounds. For instance, 1-Arylimidazolidine-2-thiones were synthesized by the condensation reaction of N-arylethylenediamines with carbon disulfide in a xylene medium . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the alkylation reactions mentioned in the synthesis of biologically active 1-aryl-2-methylthio-imidazolines .
Molecular Structure Analysis
The molecular structure of imidazolidine derivatives can be quite complex, with various substituents affecting the overall conformation and properties of the molecule. For example, the crystal structure of a related compound, 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one, was determined to crystallize in the monoclinic system with specific unit cell parameters . Such detailed structural analysis is crucial for understanding the physical and chemical properties of these compounds.
Chemical Reactions Analysis
Imidazolidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, as seen in the study of the antiepileptic molecule 5,5-diphenyl imidazolidine-2,4-dione . The reactivity of these compounds can be influenced by the nature of the substituents, as well as the reaction conditions, such as the presence of strong bases or acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine derivatives are influenced by their molecular structure. For instance, the presence of chlorine and methyl groups can affect the molecule's polarity, solubility, and reactivity. The intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in the crystal packing and stability of these compounds . Additionally, the biological activity of these molecules, such as their antimicrobial properties, is a key aspect of their chemical properties .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Activity of Derivatives: Derivatives of imidazolidinetrionylsaccharin, including 1-[(2,4-Dichlorophenyl)methyl] variant, have been synthesized for biological testing. These derivatives exhibit various biological activities, including potential plant response, insecticidal, and fungicidal properties (Jung et al., 2003).
- Imidazolidinetrione Derivatives: The synthesis and characterization of imidazolidinetrione derivatives, including 1-[(2,4-Dichlorophenyl)methyl] variant, are a part of research programs focusing on pharmacologically and agrochemically important imidazolidines (Lee et al., 2010).
- Antibacterial Applications: Some derivatives have shown potential as antibacterial agents. Specifically, compounds like 1-aryl-2-methylthio-imidazolines have been evaluated for their antimicrobial activities, indicating their utility in medicinal chemistry (Sztanke et al., 2006).
Biological and Pharmacological Research
- Pharmacological Activity: Research has identified certain imidazolidine derivatives, including those with a 1-(4-chlorophenyl) substituent, as exhibiting significant pharmacological activity, particularly antinociceptive and serotonergic effects (Matosiuk et al., 2005).
- Spectrometric Study for Antiepileptic Application: Derivatives of imidazolidine-2,4-dione have been studied spectrometrically for applications in antiepileptic drugs, indicating the compound's relevance in neurological disorders (Al-Nuzal et al., 2022).
- Aldose Reductase Inhibitors: Spiro[imidazolidine-quinazoline] derivatives have been tested for inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications, suggesting a potential application in diabetes management (Yamagishi et al., 1992).
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-11-2-4-12(5-3-11)9-21-16(23)17(24)22(18(21)25)10-13-6-7-14(19)8-15(13)20/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKFDYZWLOGBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

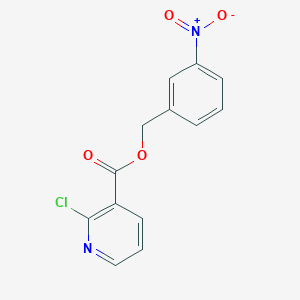
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3009333.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)
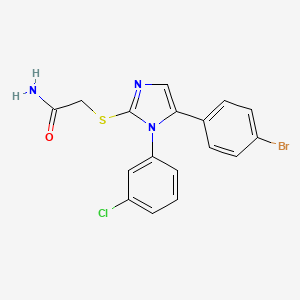
![N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3009337.png)
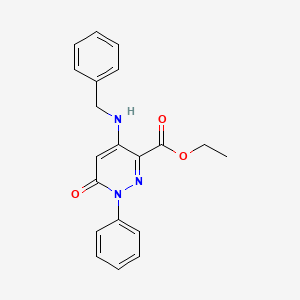

![(2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B3009344.png)
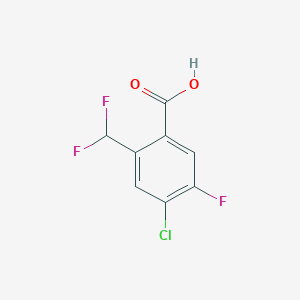
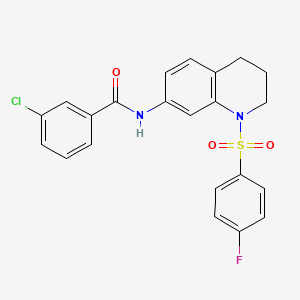
![3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B3009348.png)
